molecular formula C9H11NO2 B3021325 (Z)-Benzohydroximic acid ethyl ester CAS No. 7340-17-2

(Z)-Benzohydroximic acid ethyl ester

Cat. No.: B3021325
CAS No.: 7340-17-2
M. Wt: 165.19 g/mol
InChI Key: JGVKGYPQYMCAEA-KTKRTIGZSA-N
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Description

(Z)-Benzohydroximic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers. This particular ester is characterized by the presence of a benzene ring, a hydroximic acid group, and an ethyl ester group. The (Z) notation indicates the specific geometric configuration of the molecule, where the substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Benzohydroximic acid ethyl ester typically involves the esterification of benzohydroximic acid with ethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(Z)-Benzohydroximic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to benzohydroximic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Benzohydroximic acid and ethanol.

    Reduction: Benzohydroximic alcohol.

    Substitution: Various substituted benzohydroximic acid derivatives.

Scientific Research Applications

(Z)-Benzohydroximic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (Z)-Benzohydroximic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzohydroximic acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzohydroximic acid methyl ester: Similar structure but with a methyl group instead of an ethyl group.

    Benzohydroximic acid propyl ester: Similar structure but with a propyl group instead of an ethyl group.

    Benzohydroximic acid butyl ester: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

(Z)-Benzohydroximic acid ethyl ester is unique due to its specific geometric configuration and the presence of the ethyl ester group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other esters of benzohydroximic acid.

Properties

CAS No.

7340-17-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

ethyl (Z)-N-hydroxybenzenecarboximidate

InChI

InChI=1S/C9H11NO2/c1-2-12-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9-

InChI Key

JGVKGYPQYMCAEA-KTKRTIGZSA-N

Isomeric SMILES

CCO/C(=N\O)/C1=CC=CC=C1

SMILES

CCOC(=NO)C1=CC=CC=C1

Canonical SMILES

CCOC(=NO)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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